Acébutolol

Vue d'ensemble

Description

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of hypertension, angina pectoris, and certain types of cardiac arrhythmias. Acebutolol was patented in 1967 and approved for medical use in 1973 . It is known for its intrinsic sympathomimetic activity, which means it can mildly stimulate beta receptors while blocking them, making it suitable for patients with respiratory issues like asthma .

Applications De Recherche Scientifique

Acebutolol has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of beta-blocker synthesis and reaction mechanisms.

Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.

Medicine: Extensively researched for its therapeutic effects in treating hypertension, angina, and arrhythmias.

Industry: Used in the development of sustained-release formulations and drug delivery systems.

Mécanisme D'action

Acebutolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action leads to:

Reduced Heart Rate: By blocking the effects of catecholamines like adrenaline, acebutolol decreases the heart rate.

Lowered Blood Pressure: The reduction in heart rate and contractility leads to a decrease in blood pressure.

Intrinsic Sympathomimetic Activity: Acebutolol has mild agonist activity at beta receptors, which helps maintain some level of receptor stimulation, reducing the risk of severe bradycardia.

Similar Compounds:

Atenolol: Another cardioselective beta-1 blocker with similar uses but without intrinsic sympathomimetic activity.

Metoprolol: Similar to acebutolol but with a longer half-life and no intrinsic sympathomimetic activity.

Uniqueness of Acebutolol:

Intrinsic Sympathomimetic Activity: This feature makes acebutolol unique among beta-blockers, providing mild beta receptor stimulation while blocking them.

Cardioselectivity: Acebutolol’s selectivity for beta-1 receptors makes it safer for patients with asthma or chronic obstructive pulmonary disease compared to non-selective beta-blockers.

Acebutolol’s unique properties and wide range of applications make it a valuable compound in both clinical and research settings.

Safety and Hazards

Acebutolol may cause serious side effects such as shortness of breath, swelling, rapid weight gain, new or worsening chest pain, slow heartbeats, a light-headed feeling, and dangerously high blood pressure . Common side effects may include headache, dizziness, feeling tired, nausea, upset stomach, diarrhea, constipation, or sleep problems . It is not recommended for use in people who suffer or have suffered from asthma and bronchospasm and heart failure .

Analyse Biochimique

Biochemical Properties

Acebutolol functions as a selective beta-1 receptor antagonist. It interacts with beta-1 adrenergic receptors, which are predominantly found in cardiac tissue. By blocking these receptors, acebutolol inhibits the action of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . This interaction is crucial for its therapeutic effects in managing hypertension and arrhythmias.

Cellular Effects

Acebutolol exerts significant effects on various cell types, particularly cardiac cells. By blocking beta-1 adrenergic receptors, it reduces the heart’s workload and oxygen consumption . This action helps in stabilizing cardiac rhythm and preventing arrhythmias. Additionally, acebutolol influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of adrenergic receptors .

Molecular Mechanism

The molecular mechanism of acebutolol involves its selective binding to beta-1 adrenergic receptors. This binding prevents the activation of these receptors by endogenous catecholamines like epinephrine and norepinephrine . As a result, the downstream signaling pathways that lead to increased heart rate and blood pressure are inhibited. Acebutolol’s action also includes mild intrinsic sympathomimetic activity, which contributes to its overall therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acebutolol have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can vary. Studies have shown that acebutolol maintains its efficacy in reducing heart rate and blood pressure over extended periods

Dosage Effects in Animal Models

In animal models, the effects of acebutolol vary with different dosages. At therapeutic doses, acebutolol effectively reduces heart rate and blood pressure without significant adverse effects . At higher doses, toxic effects such as bradycardia, hypotension, and potential cardiac arrest have been observed . These findings highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Acebutolol is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The primary enzymes involved in its metabolism include cytochrome P450 isoforms. These metabolic pathways are crucial for the elimination of acebutolol from the body and can influence its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Acebutolol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its lipophilicity and affinity for beta-1 adrenergic receptors .

Subcellular Localization

The subcellular localization of acebutolol is primarily within the cytoplasm and cell membrane, where it interacts with beta-1 adrenergic receptors . This localization is essential for its activity and function, as it allows acebutolol to effectively block the receptors and modulate cellular responses. Post-translational modifications and targeting signals may also play a role in directing acebutolol to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acebutolol can be synthesized through a multi-step process involving the following key steps:

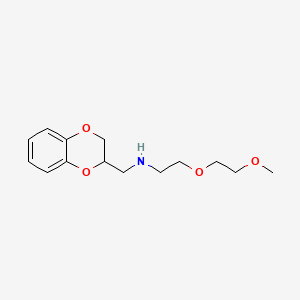

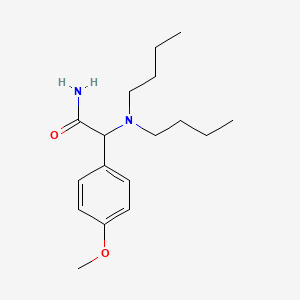

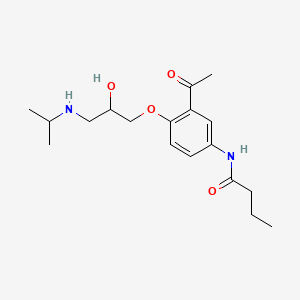

Formation of the Intermediate: The synthesis begins with the reaction of 4-acetylphenol with epichlorohydrin to form 1-(4-acetylphenoxy)-2,3-epoxypropane.

Amination: The intermediate is then reacted with isopropylamine to yield 1-(4-acetylphenoxy)-3-isopropylamino-2-propanol.

Final Product Formation: The final step involves the reaction of the product with butyryl chloride to form acebutolol.

Industrial Production Methods: Industrial production of acebutolol involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes:

- Use of solvents like methanol or ethanol.

- Catalysts to speed up the reactions.

- Controlled temperature and pressure conditions to maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Acebutolol undergoes various chemical reactions, including:

Oxidation: Acebutolol can be oxidized to form its corresponding ketone and carboxylic acid derivatives.

Reduction: Reduction of acebutolol can yield alcohol derivatives.

Substitution: Acebutolol can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: Formation of ketone and carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amine derivatives.

Propriétés

IUPAC Name |

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEMGAFJFRBGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34381-68-5 (hydrochloride) | |

| Record name | Acebutolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048539 | |

| Record name | Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.72e-01 g/L | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Acebutolol is a selective β1-receptor antagonist. Activation of β1-receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen. Acebutolol blocks these receptors, lowering the heart rate and blood pressure. This drug then has the reverse effect of epinephrine. In addition, beta blockers prevent the release of renin, which is a hormone produced by the kidneys which leads to constriction of blood vessels. | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

37517-30-9 | |

| Record name | Acebutolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37517-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acebutolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acebutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acebutolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P356D8GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136-138, 119 - 123 °C | |

| Record name | Acebutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acebutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

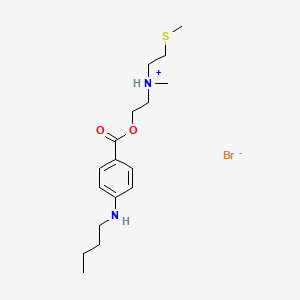

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

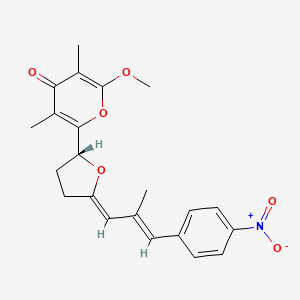

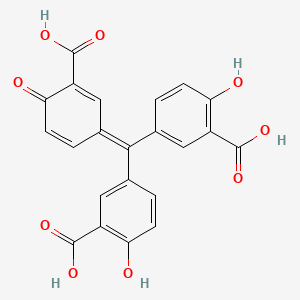

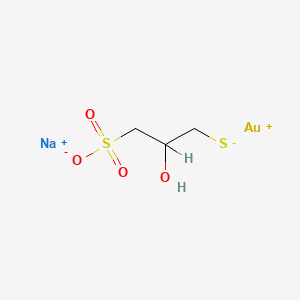

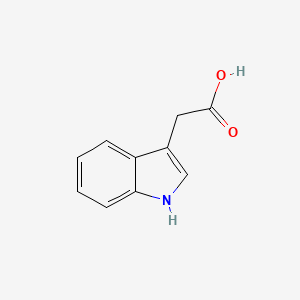

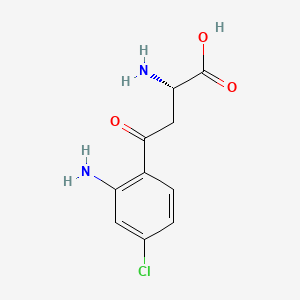

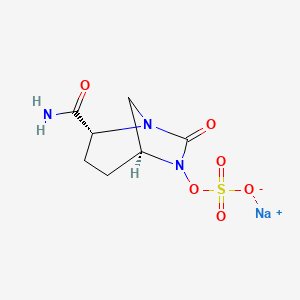

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(2-Chloro-4,5-Difluoro-Benzoyl)-Ureido]-4-Fluoro-Phenyl}-Piperidine-4-Carboxylic Acid](/img/structure/B1665337.png)